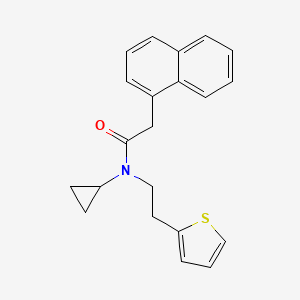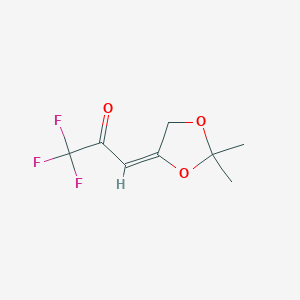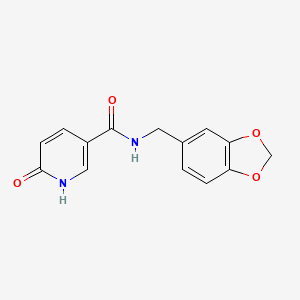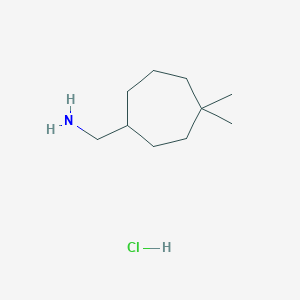![molecular formula C13H20N4O3S B2812870 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine CAS No. 2034607-01-5](/img/structure/B2812870.png)
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)morpholine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- The synthesis of diaryl dihydropyrazole-3-carboxamides, including compounds with similar structural features, demonstrates significant in vivo antiobesity activity through CB1 receptor antagonism. Such compounds exhibit a favorable pharmacokinetic profile and are evaluated using molecular modeling in homology models, highlighting their potential in developing therapeutic agents for obesity (Srivastava et al., 2007).
Molecular Interactions and Docking Studies
- Research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, includes synthesis, antimicrobial activity evaluation, and molecular docking studies. These studies provide insights into the antimicrobial potency of synthesized compounds and their interactions with bacterial enzymes, offering a foundation for novel antibiotic agents (Janakiramudu et al., 2017).
Chemical Synthesis Techniques
- The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents illustrate the integration of pharmacophores to target multiple bioactivities. Such research underscores the importance of hybrid molecule approaches in medicinal chemistry for creating compounds with enhanced bioactivities (Sahin et al., 2012).
Antioxidant and Anticancer Applications
- Novel polyfluoro substituted pyrazoline type sulfonamides synthesized for inhibition of acetylcholinesterase and carbonic anhydrase I and II enzymes, with low cytotoxicity, represent a promising avenue for developing multi-target agents in cancer and neurodegenerative disease treatment. These compounds undergo extensive in vitro pharmacological evaluation, showing significant inhibitory profiles (Yamali et al., 2020).
Novel Drug Design
- Research on nitrogen and sulfur-containing heterocycles highlights their unique structural features and bioactive behaviors, offering insights into designing derivatives with therapeutic potential. This review encompasses various heterocycles, including pyrazole and morpholine derivatives, emphasizing their significance in developing new medicinally important compounds (Sharma et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrazin-4(5h)-ones, have been extensively studied and found to interact with various targets, includingvasopressin 1b, fibrinogen receptors, glutamate receptors GluN2A and mGluR5, and HIV-1 integrase . These targets play significant roles in various biological processes, including neurotransmission, blood clotting, and viral replication .
Mode of Action
It’s known that similar compounds interact with their targets to modulate their activity . For instance, they can act as antagonists, blocking the activity of the target, or as allosteric modulators, altering the target’s response to its ligands .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of glutamate receptors can impact neurotransmission, while inhibition of HIV-1 integrase can disrupt the viral replication cycle . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and cell function .
Pharmacokinetics
A related compound, cyclic 2, demonstrated improved plasma exposure compared to its acyclic counterpart . This suggests that the cyclic structure of the compound could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For instance, inhibition of HIV-1 integrase can prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication . Similarly, modulation of neurotransmitter receptors can alter neuronal signaling, potentially impacting behavior and cognition .
Propriétés
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c18-21(19,15-5-7-20-8-6-15)16-3-4-17-12(10-16)9-13(14-17)11-1-2-11/h9,11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXAYWDXYRLBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)
![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2812797.png)
![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)
![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)


![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)